molecular formula C14H12F2N4O2 B10915808 2-Amino-4-(1-(difluoromethyl)-1H-pyrazol-5-yl)-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile

2-Amino-4-(1-(difluoromethyl)-1H-pyrazol-5-yl)-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile

Cat. No.: B10915808
M. Wt: 306.27 g/mol
InChI Key: AKQRDPFIHBUJHZ-UHFFFAOYSA-N
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Description

2-Amino-4-[1-(difluoromethyl)-1H-pyrazol-5-yl]-5-oxo-5,6,7,8-tetrahydro-4H-chromen-3-yl cyanide is a complex organic compound that features a unique combination of functional groups, including an amino group, a difluoromethyl group, a pyrazole ring, a chromenone structure, and a cyanide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-amino-4-[1-(difluoromethyl)-1H-pyrazol-5-yl]-5-oxo-5,6,7,8-tetrahydro-4H-chromen-3-yl cyanide typically involves multi-step organic reactions One common approach is the condensation of appropriate starting materials under controlled conditions

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the amino and pyrazole groups.

    Reduction: Reduction reactions can target the carbonyl group in the chromenone structure.

    Substitution: The difluoromethyl group and cyanide group can participate in substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Nucleophilic substitution reactions can be facilitated by reagents like sodium cyanide and alkyl halides.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro derivatives, while reduction can produce alcohols or amines.

Scientific Research Applications

2-Amino-4-[1-(difluoromethyl)-1H-pyrazol-5-yl]-5-oxo-5,6,7,8-tetrahydro-4H-chromen-3-yl cyanide has several scientific research applications:

    Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly as an inhibitor for specific enzymes or receptors.

    Materials Science: Its difluoromethyl group can enhance the stability and solubility of materials, making it useful in the development of advanced materials.

    Organic Synthesis: The compound can serve as an intermediate in the synthesis of more complex molecules, facilitating the development of new synthetic pathways.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets. For instance, the difluoromethyl group can form strong hydrogen bonds, enhancing the compound’s binding affinity to enzymes or receptors. The pyrazole ring and chromenone structure can interact with active sites, potentially inhibiting enzyme activity or modulating receptor function.

Comparison with Similar Compounds

Similar Compounds

  • 2-Amino-4-[1-(trifluoromethyl)-1H-pyrazol-5-yl]-5-oxo-5,6,7,8-tetrahydro-4H-chromen-3-yl cyanide
  • 2-Amino-4-[1-(methyl)-1H-pyrazol-5-yl]-5-oxo-5,6,7,8-tetrahydro-4H-chromen-3-yl cyanide

Uniqueness

The presence of the difluoromethyl group in 2-amino-4-[1-(difluoromethyl)-1H-pyrazol-5-yl]-5-oxo-5,6,7,8-tetrahydro-4H-chromen-3-yl cyanide imparts unique properties such as increased metabolic stability and enhanced binding affinity, distinguishing it from similar compounds with different substituents.

Properties

Molecular Formula

C14H12F2N4O2

Molecular Weight

306.27 g/mol

IUPAC Name

2-amino-4-[2-(difluoromethyl)pyrazol-3-yl]-5-oxo-4,6,7,8-tetrahydrochromene-3-carbonitrile

InChI

InChI=1S/C14H12F2N4O2/c15-14(16)20-8(4-5-19-20)11-7(6-17)13(18)22-10-3-1-2-9(21)12(10)11/h4-5,11,14H,1-3,18H2

InChI Key

AKQRDPFIHBUJHZ-UHFFFAOYSA-N

Canonical SMILES

C1CC2=C(C(C(=C(O2)N)C#N)C3=CC=NN3C(F)F)C(=O)C1

Origin of Product

United States

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